1'-[2-[4-(trifluoromethyl)phenyl]ethyl]spiro[1H-3,1-benzoxazine-4,4'-piperidine]-2-one;hydrochloride
Overview
Description
1'-[2-[4-(trifluoromethyl)phenyl]ethyl]spiro[1H-3,1-benzoxazine-4,4'-piperidine]-2-one;hydrochloride is a small molecule antagonist of C-C motif chemokine receptor 2 (CCR2), belonging to the spiropiperidine class. It is known for its high affinity to the β subunit of CCR2, which results in the inhibition of CCR2 signaling and suppression of monocyte recruitment .
Scientific Research Applications
1'-[2-[4-(trifluoromethyl)phenyl]ethyl]spiro[1H-3,1-benzoxazine-4,4'-piperidine]-2-one;hydrochloride has a wide range of scientific research applications:
Mechanism of Action
Target of Action
RS 102895 hydrochloride is a small molecule antagonist that primarily targets the C-C motif chemokine receptor 2 (CCR2) . The CCR2 receptor belongs to the beta-subclass of chemokine receptors and is also known as monocyte chemoattractant protein-1 (MCP-1) after one of its major natural ligands .
Mode of Action
RS 102895 hydrochloride has a high affinity to the beta subunit of the CCR2 receptor and binds specifically to it . This binding results in the inhibition of CCR2 signaling . It is potent and specific for the CCR2b receptor .
Biochemical Pathways
The binding of RS 102895 hydrochloride to the CCR2b receptor inhibits the signaling of the CCR2 receptor, which plays a major role in the recruitment of monocytes . This results in the suppression of monocyte recruitment, which may be useful for obstructing the immune suppressive effects of monocytes during early vaccine responses .
Pharmacokinetics
It is soluble in dmso , which suggests that it may have good bioavailability.
Result of Action
The molecular and cellular effects of RS 102895 hydrochloride’s action include the inhibition of CCR2 signaling and the suppression of monocyte recruitment . This can result in the obstruction of the immune suppressive effects of monocytes during early vaccine responses .
Action Environment
It is generally recommended to store the compound under desiccated conditions at room temperature , suggesting that moisture and temperature could potentially affect its stability and efficacy.
Biochemical Analysis
Biochemical Properties
RS 102895 hydrochloride interacts with the β subunit of the C-C motif chemokine receptor 2 (CCR2), resulting in the inhibition of CCR2 signaling . It also suppresses monocyte recruitment .
Cellular Effects
RS 102895 hydrochloride has been used in bromodeoxyuridine (5-bromo-2′-deoxyuridine, BrdU) cell proliferation assay to study effect of IL33 (interleukin 33) on decidual stromal cell proliferation in present of the antagonist and to study the effects of antagonists on the accumulation of bone marrow-derived microglia .
Molecular Mechanism
RS 102895 hydrochloride binds specifically to the β subunit of the C-C motif chemokine receptor 2 (CCR2), resulting in the inhibition of CCR2 signaling . This binding interaction results in the suppression of monocyte recruitment .
Dosage Effects in Animal Models
The effects of RS 102895 hydrochloride vary with different dosages in animal models
Preparation Methods
The synthesis of 1'-[2-[4-(trifluoromethyl)phenyl]ethyl]spiro[1H-3,1-benzoxazine-4,4'-piperidine]-2-one;hydrochloride typically involves organic synthesis reactions. The compound is soluble in DMSO (>10 mg/mL) and is stored at room temperature . Specific synthetic routes and reaction conditions are proprietary and not widely disclosed in public literature.
Chemical Reactions Analysis
1'-[2-[4-(trifluoromethyl)phenyl]ethyl]spiro[1H-3,1-benzoxazine-4,4'-piperidine]-2-one;hydrochloride undergoes various chemical reactions, including:
Binding Reactions: It binds specifically to the CCR2 receptor, inhibiting its signaling.
Inhibition Reactions: It inhibits the MCP-1 and MCP-3 stimulated calcium influx.
Suppression Reactions: It suppresses monocyte recruitment and improves extracellular matrix protein expression by inhibiting CCR2.
Comparison with Similar Compounds
1'-[2-[4-(trifluoromethyl)phenyl]ethyl]spiro[1H-3,1-benzoxazine-4,4'-piperidine]-2-one;hydrochloride is unique due to its high specificity and potency for the CCR2b receptor. Similar compounds include:
RS 504393: Another CCR2 antagonist with similar properties.
INCB3344: A selective CCR2 antagonist used in various research studies.
BMS-813160: A dual CCR2/CCR5 antagonist with broader applications.
These compounds share the common feature of targeting CCR2 but differ in their specificity, potency, and additional receptor targets.
Properties
IUPAC Name |
1'-[2-[4-(trifluoromethyl)phenyl]ethyl]spiro[1H-3,1-benzoxazine-4,4'-piperidine]-2-one;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21F3N2O2.ClH/c22-21(23,24)16-7-5-15(6-8-16)9-12-26-13-10-20(11-14-26)17-3-1-2-4-18(17)25-19(27)28-20;/h1-8H,9-14H2,(H,25,27);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRRISOFSWVKYBF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12C3=CC=CC=C3NC(=O)O2)CCC4=CC=C(C=C4)C(F)(F)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22ClF3N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50587871 | |
Record name | 1'-{2-[4-(Trifluoromethyl)phenyl]ethyl}spiro[3,1-benzoxazine-4,4'-piperidin]-2(1H)-one--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50587871 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
426.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
300815-41-2 | |
Record name | 1'-{2-[4-(Trifluoromethyl)phenyl]ethyl}spiro[3,1-benzoxazine-4,4'-piperidin]-2(1H)-one--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50587871 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.